6-bromo-N-cyclobutylnicotinamide CAS number and molecular weight
6-bromo-N-cyclobutylnicotinamide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-bromo-N-cyclobutylnicotinamide, a nicotinamide derivative with potential applications in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and essential safety information.
Compound Identification and Properties
6-bromo-N-cyclobutylnicotinamide is a halogenated pyridine carboxamide. The presence of the bromine atom and the cyclobutylamide group at specific positions on the pyridine ring offers unique electronic and steric properties, making it an attractive scaffold for further chemical exploration.
Table 1: Physicochemical Properties of 6-bromo-N-cyclobutylnicotinamide
| Property | Value | Source |
| CAS Number | Not explicitly assigned in major public databases. | - |
| Molecular Formula | C10H11BrN2O | Calculated |
| Molecular Weight | 255.11 g/mol | Calculated |
| IUPAC Name | 6-bromo-N-cyclobutylpyridine-3-carboxamide | - |
Synthesis of 6-bromo-N-cyclobutylnicotinamide
The synthesis of 6-bromo-N-cyclobutylnicotinamide is most effectively achieved through a two-step process starting from 6-hydroxynicotinic acid. The initial step involves the conversion of the hydroxyl group to a bromine atom, followed by the amide coupling of the resulting 6-bromonicotinic acid with cyclobutylamine.
Synthesis of the Key Intermediate: 6-Bromonicotinic Acid
A crucial precursor for the final product is 6-bromonicotinic acid (CAS Number: 6311-35-9).[1] This intermediate can be synthesized from 6-hydroxynicotinic acid.
Experimental Protocol: Synthesis of 6-Bromonicotinic Acid [2]
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Reaction Setup: In a suitable reaction vessel, carefully add phosphorus pentabromide (18 g).
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Addition of Starting Material: To the phosphorus pentabromide, add 6-hydroxynicotinic acid (4.17 g).
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Heating: The resulting mixture is heated with stirring, first for approximately 15 minutes at 70-80°C, and then for 1 hour at 120°C. During this heating process, the initial dark red liquid will solidify into a yellow mass.
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Work-up: After cooling, the solid mass is carefully added to iced water.
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Isolation: The resulting white precipitate of 6-bromonicotinic acid is collected by filtration, washed with water, and can be recrystallized from aqueous ethanol.
Amide Coupling to Yield 6-bromo-N-cyclobutylnicotinamide
The final step involves the formation of an amide bond between 6-bromonicotinic acid and cyclobutylamine. This can be achieved using standard amide coupling reagents.
Experimental Protocol: Synthesis of 6-bromo-N-cyclobutylnicotinamide
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Reaction Setup: To a solution of 6-bromonicotinic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add an amide coupling agent such as HBTU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents).
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Activation: Stir the mixture at room temperature for 10-20 minutes to activate the carboxylic acid.
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Amine Addition: Add cyclobutylamine (1.2 equivalents) to the reaction mixture.
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Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
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Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with an aqueous solution of a weak acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 6-bromo-N-cyclobutylnicotinamide.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 6-bromo-N-cyclobutylnicotinamide.
Safety and Handling
Detailed toxicological properties of 6-bromo-N-cyclobutylnicotinamide have not been extensively reported. Standard laboratory safety precautions should be observed when handling this compound and its precursors.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
The precursor, 6-bromonicotinic acid, is known to be an irritant and may cause respiratory irritation.[1] Handle with appropriate care.
Potential Applications
Nicotinamide derivatives are a well-established class of compounds in medicinal chemistry, with applications as enzyme inhibitors, signaling pathway modulators, and core structures in various therapeutic agents. The unique substitution pattern of 6-bromo-N-cyclobutylnicotinamide makes it a valuable building block for the synthesis of novel compounds with potential biological activity. The bromo-substituent can serve as a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening purposes.
References
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Synthesis of A. 6-Bromonicotinic Acid. (n.d.). PrepChem.com. [Link]
